2-Undecilpirrol

Descripción general

Descripción

Synthesis Analysis

The synthesis of substituted 2-aminopyrroles, which can be related to 2-Undecylpyrrole, has been achieved through the reaction of enaminone–amidine adducts and various phenacyl, benzyl, or heteroalkyl halides. This process involves an intramolecular 5-exo trig cyclization, resulting in good to excellent yields of diversely substituted 2-aminopyrroles (Jalani et al., 2011).

Molecular Structure Analysis

The study of polypyrroles prepared in the presence of surfactants highlights the influence of molecular structure on the material's properties. The incorporation of anionic surfactants into polypyrrole (PPy) leads to improved stability and thermal properties, which are crucial for understanding the molecular structure's impact on the functionality of materials like 2-Undecylpyrrole (Omastová et al., 2003).

Chemical Reactions and Properties

The oxidative carbocyclization of undecylprodigiosin to Streptorubin B, catalyzed by the Rieske oxygenase-like enzyme RedG, provides insight into the chemical reactions involving 2-Undecylpyrrole derivatives. This process involves hydrogen abstraction and pyrrole functionalization, highlighting the compound's chemical reactivity and potential for producing complex molecules (Withall et al., 2015).

Physical Properties Analysis

The synthesis of soluble polypyrrole in organic solvents, utilizing dodecylbenzenesulfonic acid as the dopant, showcases the importance of understanding the physical properties of pyrrole derivatives. These polymers' solubility and electrical conductivity are significant for applications in electronics and materials science (Lee et al., 1995).

Chemical Properties Analysis

The electrochemical properties of tin(IV) octaethylcorroles demonstrate the chemical versatility of pyrrole derivatives. These compounds undergo reversible oxidations, and their HOMO-LUMO gap provides valuable information for understanding the chemical properties and potential applications of 2-Undecylpyrrole and its derivatives (Kadish et al., 1998).

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

2-Undecilpirrol ha sido estudiado por su potencial en tratamientos contra el cáncer debido a su presencia en compuestos similares a la prodigiosina. Estos compuestos exhiben actividades citotóxicas contra las células cancerosas al inducir la apoptosis e inhibir la proliferación de células cancerosas . La capacidad de los derivados de this compound para interrumpir las membranas celulares del cáncer e interferir con el metabolismo energético los convierte en candidatos prometedores para nuevas terapias oncológicas.

Actividad Antimalárica

Las propiedades antimaláricas de los derivados de this compound provienen de su interferencia con el ciclo de vida del parásito de la malaria. Al inhibir la síntesis de proteínas esenciales dentro del parásito, estos compuestos pueden reducir efectivamente la viabilidad del parásito, ofreciendo una vía potencial para desarrollar nuevos fármacos antimaláricos .

Efectos Inmunosupresores

En el campo de la inmunología, this compound se ha asociado con actividad inmunosupresora. Esto es particularmente útil para prevenir el rechazo de trasplantes de órganos y tratar enfermedades autoinmunes. La capacidad del compuesto para modular las respuestas inmunitarias sin causar toxicidad significativa es un área clave de investigación .

Propiedades Antibióticas

La investigación ha indicado que this compound puede ser parte de la vía de biosíntesis de antibióticos como las prodigioninas. Estos antibióticos son conocidos por su actividad de amplio espectro contra varios patógenos bacterianos, lo que los hace valiosos en la lucha contra las bacterias resistentes a los antibióticos .

Ingeniería Biosintética

Se ha realizado ingeniería metabólica de microorganismos como Streptomyces coelicolor para mejorar la producción de metabolitos secundarios que contienen this compound. Este enfoque tiene como objetivo aumentar el rendimiento de compuestos valiosos para aplicaciones farmacéuticas a través de modificaciones genéticas .

Síntesis Química de Pigmentos Rojos

This compound participa en la síntesis de pigmentos rojos, como las prodigiosinas, que tienen aplicaciones potenciales en el teñido de textiles y el desarrollo de sensores colorimétricos debido a su color vibrante y estabilidad .

Ciencia y Preservación de Alimentos

Las propiedades antimicrobianas de los derivados de this compound se pueden aprovechar en la preservación de alimentos. Al inhibir el crecimiento de microorganismos que causan el deterioro, estos compuestos pueden extender la vida útil de los productos alimenticios y mantener su seguridad y calidad .

Direcciones Futuras

The future directions for research on 2-Undecylpyrrole could involve further elucidation of its biosynthetic pathway and exploration of its potential biological activities. Given its role as a key intermediate in the biosynthesis of prodiginines, which have demonstrated various bioactivities, 2-Undecylpyrrole may also possess interesting biological properties that could be exploited for drug development .

Mecanismo De Acción

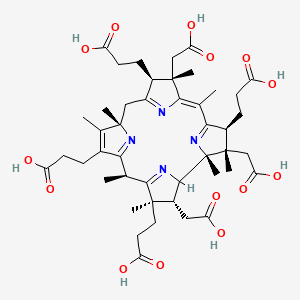

Target of Action

2-Undecylpyrrole, also known as 2-undecyl-1H-pyrrole, is a key intermediate in the biosynthesis of prodiginines , a large family of microbial secondary metabolites with a core structure of tripyrrole rings . Prodiginines exhibit various biological activities, such as anti-cancer, anti-microbial, anti-algae, anti-parasitic, pesticides, and UV radiation resistance . The primary targets of 2-undecylpyrrole are therefore the cells affected by these activities, particularly cancer cells .

Mode of Action

The mode of action of 2-undecylpyrrole involves its interaction with the biosynthetic pathways of prodiginines . The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative .

Biochemical Pathways

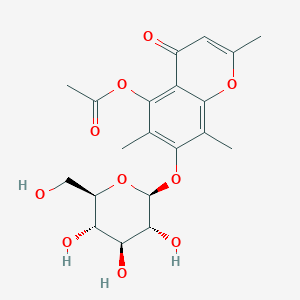

The biosynthesis of 2-undecylpyrrole is part of a bifurcated process involving the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole . The redPQRKL genes are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative . The RedH enzyme from Streptomyces coelicolor catalyzes the condensation of MBC and 2-undecylpyrrole to form the natural product undecylprodiginine .

Result of Action

The result of the action of 2-undecylpyrrole is the production of prodiginines, which exhibit various bioactivities . For example, prodiginines have shown preferred cytotoxicity to cancer cells rather than normal cells, indicating a good biological selectivity and safety .

Action Environment

The action of 2-undecylpyrrole, as part of the prodiginine biosynthesis, is influenced by the microbial environment in which it is produced . The prodiginines have a widespread distribution among many environmental microbes and diverse biosynthetic pathways, indicating important ecological roles and a great potential for new congeners .

Propiedades

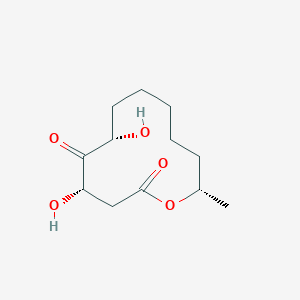

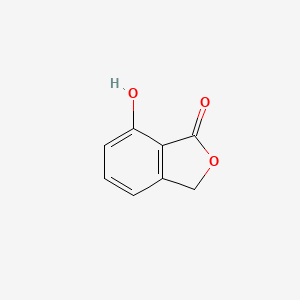

IUPAC Name |

2-undecyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHBNXWXKXCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451316 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61930-40-3 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Undecylpyrrole in the biosynthesis of prodiginines?

A1: 2-Undecylpyrrole is a key intermediate in the biosynthesis of prodiginines, a family of red-pigmented antibiotics. It acts as a building block and is condensed with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) in a reaction catalyzed by the enzyme RedH. This condensation yields undecylprodiginine. [, , ]

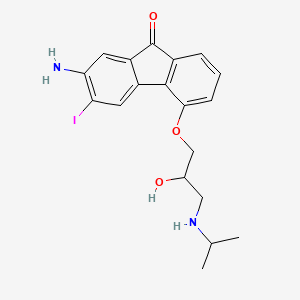

Q2: How does the enzyme RedG utilize 2-Undecylpyrrole in the biosynthesis of streptorubin B?

A2: RedG, a Rieske oxygenase-like enzyme, catalyzes the oxidative carbocyclization of undecylprodiginine, a product formed from the condensation of 2-Undecylpyrrole and MBC. This reaction leads to the formation of streptorubin B, a carbocyclic derivative of prodiginine. [, , ]

Q3: Can modifications to the structure of 2-Undecylpyrrole be tolerated by the enzymes involved in prodiginine biosynthesis?

A3: Studies have shown that RedH and RedG, the enzymes involved in prodiginine biosynthesis, exhibit some degree of substrate tolerance. Analogues of 2-Undecylpyrrole, with modifications such as variations in alkyl chain length, introduction of heteroatoms (like oxygen), and deuterium labeling, have been successfully incorporated into prodiginine analogues. [, , ]

Q4: What is the stereochemical outcome of the RedG-catalyzed reaction involving 2-Undecylpyrrole?

A4: Research using stereospecifically deuterium-labeled 2-Undecylpyrrole has revealed that the RedG-catalyzed oxidative carbocyclization proceeds with inversion of configuration at the C-7' position of 2-Undecylpyrrole. This finding contrasts with other nonheme iron-dependent oxygenase-like enzymes that typically exhibit retention of configuration. [, ]

Q5: What are the potential applications of understanding the biosynthetic pathway involving 2-Undecylpyrrole?

A6: A deeper understanding of this pathway, including the enzymes involved and their substrate specificity, can pave the way for producing novel prodiginine analogues with potentially improved pharmacological properties. This could involve manipulating the biosynthetic pathway through genetic engineering or employing chemoenzymatic approaches. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile](/img/structure/B1249749.png)

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)

![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)

![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)